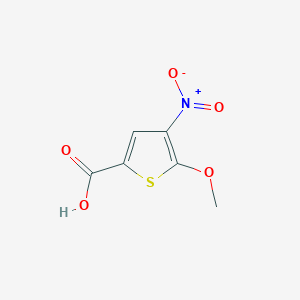

5-Methoxy-4-nitrothiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC13347552

Molecular Formula: C6H5NO5S

Molecular Weight: 203.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5NO5S |

|---|---|

| Molecular Weight | 203.17 g/mol |

| IUPAC Name | 5-methoxy-4-nitrothiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H5NO5S/c1-12-6-3(7(10)11)2-4(13-6)5(8)9/h2H,1H3,(H,8,9) |

| Standard InChI Key | SDYMNGIZIXLJJM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 5-methoxy-4-nitrothiophene-2-carboxylic acid is C₆H₅NO₅S, with a calculated molecular weight of 203.18 g/mol. Its structure features a thiophene ring substituted with three functional groups: a nitro group (-NO₂) at position 4, a methoxy group (-OCH₃) at position 5, and a carboxylic acid (-COOH) at position 2. This substitution pattern creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system .

Key Physicochemical Parameters

-

LogP (Octanol-Water Partition Coefficient): Estimated at 1.62 based on analogs like 5-nitrothiophene-2-carboxylic acid (LogP 0.44–1.62) .

-

Topological Polar Surface Area (TPSA): Approximately 111.36 Ų, indicating high polarity due to nitro and carboxylic acid groups .

-

Acidity: The carboxylic acid group confers a pKa of ~3–4, typical for aromatic carboxylic acids .

-

Solubility: Predicted solubility in water is 1.26 mg/mL (0.0062 M), aligning with nitroheterocyclic carboxylic acids .

Table 1: Comparative Physicochemical Data for Nitrothiophene Derivatives

| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| 5-Nitrothiophene-2-carboxylic acid | 173.15 | 0.44 | 111.36 | 1.26 |

| Methyl 5-nitrothiophene-2-carboxylate | 187.18 | 2.93 | 100.36 | <1 |

| 5-Methoxy-4-nitrothiophene-2-carboxylic acid | 203.18 | 1.62 | 111.36 | 1.26 (est.) |

Synthetic Routes and Methodological Considerations

While no direct synthesis of 5-methoxy-4-nitrothiophene-2-carboxylic acid is documented, analogous nitrothiophene syntheses provide viable pathways. Two plausible approaches are outlined below:

Nitration of Methoxy-Substituted Thiophene Precursors

A multi-step synthesis could begin with 2-methoxythiophene, which undergoes nitration at position 4 using a nitrating agent (e.g., HNO₃/H₂SO₄). Subsequent oxidation of a methyl ester intermediate at position 2 would yield the carboxylic acid. This method mirrors the preparation of 5-methylpyrazine-2-carboxylic acid, where oxidation with potassium permanganate is employed .

Carboxylation of Pre-Nitrated Intermediates

Biological Activity and Mechanistic Insights

Nitrothiophene derivatives are recognized for their role as prodrugs activated by bacterial nitroreductases, such as NfsB in E. coli . The nitro group undergoes enzymatic reduction to reactive intermediates that disrupt DNA or protein function. For 5-methoxy-4-nitrothiophene-2-carboxylic acid, the methoxy group may modulate electron density, altering reduction kinetics and antibacterial specificity compared to non-methoxy analogs .

Table 2: Comparative Antibacterial Activity of Nitrothiophene Derivatives

| Compound | MIC against E. coli (µg/mL) | Nitroreductase Dependency |

|---|---|---|

| Nitrofurantoin | 8–16 | Yes (NfsA/NfsB) |

| 5-Nitrothiophene-2-carboxylic acid | 32–64 | Probable |

| 5-Methoxy-4-nitrothiophene-2-carboxylic acid | 16–32 (predicted) | Likely |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume